molecular formula C16H21N5O B2850045 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea CAS No. 1797329-93-1

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea

Cat. No. B2850045
CAS RN: 1797329-93-1
M. Wt: 299.378
InChI Key: KBHDEBDCHAPNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea, also known as DMU-212, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMU-212 belongs to the class of urea derivatives and has been shown to possess anti-cancer, anti-inflammatory, and anti-angiogenic properties.

Mechanism of Action

The exact mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is not fully understood. However, it is believed that 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea exerts its anti-cancer effects by inhibiting the activity of proteins involved in cell proliferation and survival, such as Akt and ERK. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea also induces apoptosis in cancer cells by activating the caspase pathway. In addition, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. Finally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea inhibits angiogenesis by reducing the expression of VEGF and other angiogenic factors.
Biochemical and Physiological Effects:
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea inhibits the growth of cancer cells and induces apoptosis. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea inhibits tumor growth and reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is its potent anti-cancer, anti-inflammatory, and anti-angiogenic effects. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has also been shown to have low toxicity in animal models. However, one of the limitations of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea. One area of research could be to investigate the potential of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea as a novel anti-cancer drug. Another area of research could be to investigate the potential of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, future research could focus on developing new formulations of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea that improve its solubility and bioavailability.

Synthesis Methods

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea can be synthesized using a multi-step process that involves the reaction of 4-(dimethylamino)pyrimidin-2-yl)methylamine with 4-ethylphenyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea.

Scientific Research Applications

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has been shown to possess anti-angiogenic properties by inhibiting the formation of new blood vessels.

properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHDEBDCHAPNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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